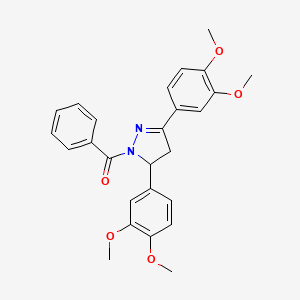![molecular formula C23H11Cl3N2O2 B6484410 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one CAS No. 688767-30-8](/img/structure/B6484410.png)
6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one, also known as CQC, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential to act as a chemical reagent, a catalyst, and a fluorescent probe. It is a useful tool for researchers in the fields of chemistry, biochemistry, pharmacology, and toxicology, among others. CQC is a small molecule that can be easily synthesized and is relatively inexpensive. It has a number of favorable properties, including stability, solubility, and low toxicity, making it an attractive choice for use in laboratory experiments.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Anticancer Potential: Research suggests that this compound may possess anticancer properties. It could be explored as a potential lead compound for designing novel chemotherapeutic agents. Mechanistic studies are needed to understand its effects on cancer cell lines and tumor growth.
Anti-inflammatory Activity: The chromenone scaffold in this compound has been associated with anti-inflammatory effects. Investigating its impact on inflammatory pathways and cytokine modulation could lead to the development of anti-inflammatory drugs.
Antiviral Research: Given the ongoing global health challenges, compounds with antiviral activity are crucial. Researchers could evaluate this quinazoline derivative against viral infections, including SARS-CoV-2. In silico molecular docking studies might provide insights into its interactions with viral proteins.
Organic Synthesis and Catalysis
Radical Protodeboronation: Recent work has demonstrated the catalytic protodeboronation of alkyl boronic esters using a radical approach . This compound could serve as a substrate in such reactions, leading to valuable synthetic intermediates.
Propriétés
IUPAC Name |
6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Cl3N2O2/c24-13-6-8-20-12(9-13)10-17(23(29)30-20)22-27-19-7-5-14(25)11-16(19)21(28-22)15-3-1-2-4-18(15)26/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORDTOVGBOKXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6484333.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B6484342.png)
![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6484349.png)
![ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484363.png)
![ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484369.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6484376.png)
![ethyl 1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperidine-4-carboxylate](/img/structure/B6484387.png)
![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea](/img/structure/B6484394.png)
![9-(2H-1,3-benzodioxol-5-yl)-2-[4-(benzyloxy)phenyl]-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6484418.png)
![N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6484426.png)
![3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1-phenylurea](/img/structure/B6484434.png)
![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6484441.png)
![ethyl 2-[8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6484456.png)